molecular formula C28H46N4O3 B12731850 Carbamic acid, (10-(4-morpholinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- CAS No. 154619-64-4

Carbamic acid, (10-(4-morpholinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)-

Cat. No.: B12731850
CAS No.: 154619-64-4
M. Wt: 486.7 g/mol
InChI Key: VUNAAQIKHSGPRS-IAPPQJPRSA-N
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Description

Carbamic acid, (10-(4-morpholinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- is a complex organic compound with a unique structure that includes a morpholine ring, a decyl chain, and a pyrroloindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (10-(4-morpholinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- typically involves multiple steps, starting with the preparation of the pyrroloindole core. This is followed by the introduction of the decyl chain and the morpholine ring. The final step involves the formation of the carbamate ester linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (10-(4-morpholinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Carbamic acid, (10-(4-morpholinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid, (10-(4-morpholinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate esters with different substituents on the decyl chain or the pyrroloindole core. Examples include:

Uniqueness

The uniqueness of Carbamic acid, (10-(4-morpholinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- lies in its specific structure, which imparts distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications .

Properties

CAS No.

154619-64-4

Molecular Formula

C28H46N4O3

Molecular Weight

486.7 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(10-morpholin-4-yldecyl)carbamate

InChI

InChI=1S/C28H46N4O3/c1-28-14-17-30(2)26(28)31(3)25-13-12-23(22-24(25)28)35-27(33)29-15-10-8-6-4-5-7-9-11-16-32-18-20-34-21-19-32/h12-13,22,26H,4-11,14-21H2,1-3H3,(H,29,33)/t26-,28+/m1/s1

InChI Key

VUNAAQIKHSGPRS-IAPPQJPRSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCCCN4CCOCC4)C)C

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCCCN4CCOCC4)C)C

Origin of Product

United States

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